4,4-二氟环己-1-甲酰氯

描述

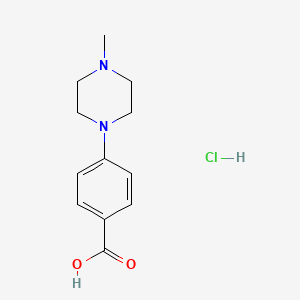

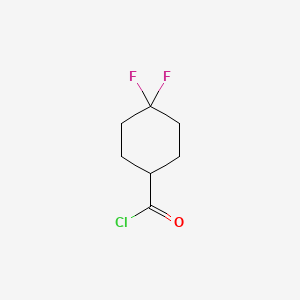

4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .

Synthesis Analysis

The synthesis of 4,4-Difluorocyclohexane-1-carbonyl chloride involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .

Molecular Structure Analysis

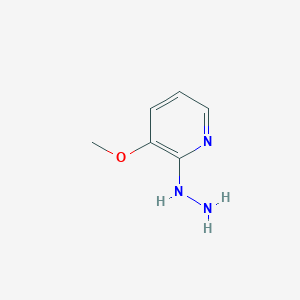

The molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.

Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-carbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.

Physical And Chemical Properties Analysis

The physical form of 4,4-Difluorocyclohexane-1-carbonyl chloride is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .

科学研究应用

- Synthesis of Fluorinated Molecules

- Application Summary : The presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring makes 4,4-difluoro cyclohexanecarbonyl chloride a valuable precursor for the synthesis of other fluorinated molecules.

- Methods of Application : By utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation, 4,4-difluoro cyclohexanecarbonyl chloride can be transformed into diverse fluorinated compounds.

- Results or Outcomes : These fluorinated compounds have potential applications in pharmaceuticals, agrochemicals, and materials science.

- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in computational chemistry for simulation visualizations .

- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

- Results or Outcomes : The outcomes of these simulations can provide valuable insights into the properties and behaviors of “4,4-Difluorocyclohexane-1-carbonyl chloride” and other similar molecules .

- Application Summary : “4,4-Difluorocyclohexanecarboxylic acid”, which can be derived from “4,4-Difluorocyclohexane-1-carbonyl chloride”, is used in the synthesis of macrolide antibiotics .

- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the macrolide antibiotics .

- Results or Outcomes : The production of macrolide antibiotics can have significant implications in the field of medicine, as these antibiotics are commonly used to treat a variety of bacterial infections .

Simulation Visualizations

Synthesis of Macrolide Antibiotics

安全和危害

4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .

属性

IUPAC Name |

4,4-difluorocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWULPCWPCVQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595985 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluorocyclohexane-1-carbonyl chloride | |

CAS RN |

376348-75-3 | |

| Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)